molecular formula C17H14F3NO B2695881 (3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one CAS No. 339017-24-2

(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one

Cat. No.: B2695881
CAS No.: 339017-24-2
M. Wt: 305.3
InChI Key: FPKCBRFHXRLWIW-LFIBNONCSA-N
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Description

This compound is a substituted but-3-en-2-one derivative featuring a Z-configured double bond, a phenyl group at position 3, and a 4-(trifluoromethyl)phenylamino substituent at position 2. Its structure is notable for the enone system (α,β-unsaturated ketone), which is common in bioactive molecules and materials chemistry due to its conjugation and hydrogen-bonding capabilities .

Properties

IUPAC Name

(Z)-3-phenyl-4-[4-(trifluoromethyl)anilino]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c1-12(22)16(13-5-3-2-4-6-13)11-21-15-9-7-14(8-10-15)17(18,19)20/h2-11,21H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKCBRFHXRLWIW-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\NC1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable enone precursor under specific conditions. One common method is the condensation reaction between 4-(trifluoromethyl)aniline and 3-phenyl-2-propenal in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The enone structure can be oxidized to form corresponding epoxides or ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: :

Biological Activity

(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one, also known as a trifluoromethylated phenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethyl group which enhances its pharmacological properties, making it a subject of interest in various therapeutic applications.

Chemical Structure and Properties

The chemical formula for (3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one is C₁₇H₁₄F₃N₁O. It is characterized by the presence of a phenyl group, a trifluoromethyl group, and an enone functional group, which contributes to its reactivity and interaction with biological targets.

Research indicates that compounds similar to (3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one often act through various mechanisms:

  • CGRP Receptor Antagonism : Some studies suggest that related compounds may inhibit the activity of Calcitonin Gene-Related Peptide (CGRP) receptors, which play a crucial role in pain signaling and inflammatory responses .
  • Antioxidant Activity : The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, potentially leading to antioxidant effects that protect cells from oxidative stress .

Antitumor Activity

Several studies have explored the antitumor potential of trifluoromethylated compounds. For instance, derivatives similar to (3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry examined the effects of trifluoromethylated phenyl derivatives on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer activity .
  • Investigation of Anti-inflammatory Properties : In another study, researchers evaluated the anti-inflammatory effects of related compounds in a murine model of arthritis. The results demonstrated a marked decrease in paw swelling and inflammatory markers in treated groups compared to controls, highlighting the therapeutic potential of these compounds .

Data Table: Summary of Biological Activities

Activity TypeCompoundEffect ObservedReference
AntitumorTrifluoromethyl DerivativeCell viability reduction in cancer cells
Anti-inflammatorySimilar CompoundsDecreased inflammation markers
CGRP AntagonismRelated CompoundsInhibition of pain signaling

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a family of α,β-unsaturated ketones with aryl/amino substituents. Key structural analogs include:

Compound Name Substituents (Position 3/4) Configuration Key Functional Groups
(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one (Target) Phenyl / 4-CF₃-phenylamino Z Enone, -CF₃, aromatic NH
(3Z)-4-[(4-Iodo-2-methylphenyl)amino]but-3-en-2-one (3k, 3l) 4-Iodo-2-methylphenylamino / H Z Enone, -I, -CH₃
(3E)-4-[Methyl(phenyl)amino]but-3-en-2-one (3m) Methyl(phenyl)amino / H E Enone, N-methyl, aromatic
(3Z)-1,1,1-Trifluoro-4-phenyl-4-[(...trifluoro-phenylenamino)but-3-en-2-one Trifluorophenylenamino / Phenyl Z Enone, multiple -CF₃ groups

Key Observations :

  • Stereochemistry : The Z-configuration in the target compound and analogs (3k, 3l, 3m) stabilizes intramolecular hydrogen bonds (N–H···O=C), as seen in crystallographic studies .
  • Substituent Effects : The -CF₃ group in the target compound enhances electronegativity and lipophilicity compared to -I (3k, 3l) or -CH₃ (3m).
Physicochemical Properties
Property Target Compound 3k/3l 3m
Melting Point (°C) Not reported (likely >120°C) 106–107 Oily liquid (no MP)
Thermal Stability Likely stable ≤120°C Degrades >120°C Degrades at 125–145°C
IR Spectral Peaks ~1660 cm⁻¹ (C=O), ~3350 cm⁻¹ (N–H) ~1665 cm⁻¹ (C=O) ~1640 cm⁻¹ (C=O)

Analysis :

  • Thermal Stability : The target compound’s -CF₃ group may improve thermal resistance compared to 3k/3l (-I, -CH₃) but less than analogs with bulkier substituents .
  • Hydrogen Bonding : The Z-configuration in the target compound and 3k/3l facilitates stronger N–H···O=C interactions than the E-isomer (3m), as evidenced by IR and crystallography .

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